Product packaging for Amlodipine Dimethyl Ester(Cat. No.:CAS No. 140171-66-0)

Amlodipine Dimethyl Ester

Cat. No.: B1664911
CAS No.: 140171-66-0
M. Wt: 394.8 g/mol
InChI Key: UDSAEMGNQXMCDF-UHFFFAOYSA-N
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Description

Contextualization as a Related Compound and Impurity in Dihydropyridine (B1217469) Chemistry

Amlodipine (B1666008) Dimethyl Ester, chemically known as 3,5-dimethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methylpyridine-3,5-dicarboxylate, is recognized as a process-related impurity in the synthesis of Amlodipine. biosynth.com In pharmacopoeial contexts, it is often designated as Amlodipine Impurity F. biosynth.comscirp.org Its formation is intrinsically linked to the manufacturing process of Amlodipine, which is a mixed diester (methyl and ethyl ester). nih.govpensoft.net Amlodipine Dimethyl Ester is the corresponding symmetrical diester where both carboxylic acid groups on the dihydropyridine ring are esterified with methanol (B129727).

The generation of such ester-related impurities is a known challenge within the broader field of dihydropyridine chemistry. For instance, in the synthesis of other dihydropyridine drugs like felodipine (B1672334) and barnidipine, the formation of analogous incorrect or symmetrical esters (e.g., dimethyl or diethyl esters) has been observed as a process-related impurity. nih.govmdpi.com These impurities often arise from the Hantzsch dihydropyridine synthesis, a common method for creating the core ring structure. nih.govjapsonline.com The reaction conditions and the choice of reagents, specifically the alcohol solvents and starting materials, can lead to transesterification or the incorporation of incorrect ester groups, resulting in compounds like this compound. The European Pharmacopoeia (Ph. Eur.) acknowledges the prevalence of such byproducts by listing specified impurities for Amlodipine, including Impurity F. ceon.rs

Scope and Significance of Chemical Research on this compound

The primary significance of research into this compound lies in its role as a marker for controlling the quality of Amlodipine drug substances. Regulatory bodies mandate strict limits on the levels of impurities in active pharmaceutical ingredients (APIs). Therefore, the scope of research encompasses several key areas:

Synthesis and Characterization: To properly identify and quantify this compound, reference standards of the compound are required. This necessitates its independent synthesis and full structural characterization using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. japsonline.com

Analytical Method Development: A significant portion of research is dedicated to developing and validating sensitive and specific analytical methods, most commonly High-Performance Liquid Chromatography (HPLC), to detect, separate, and quantify this compound in the presence of Amlodipine and other related impurities. scirp.orgijcrt.orgscispace.com The goal is to create robust methods that can be used for routine quality control and stability testing of the API and its formulations. scirp.org

Impurity Profiling: Research aims to understand the complete impurity profile of Amlodipine. This involves identifying potential degradation pathways and synthetic side reactions that could lead to the formation of this compound and other related substances. google.complos.org

The data below summarizes the key chemical identifiers for this compound.

Table 1: Chemical Identification of this compound
PropertyValueSource
Systematic Name2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid 3,5-dimethyl ester biosynth.com
Common NameThis compound; Amlodipine Impurity F biosynth.com
CAS Number140171-66-0 biosynth.com
Molecular FormulaC₁₉H₂₃ClN₂O₅ biosynth.com
Molecular Weight394.85 g/mol biosynth.com

Current Research Landscape and Key Challenges in Dihydropyridine Ester Chemistry

The study of this compound is part of the broader research landscape of dihydropyridine (DHP) chemistry, which faces several ongoing challenges. A primary challenge is controlling the regioselectivity and chemoselectivity during the synthesis, particularly in the classic Hantzsch reaction, to minimize the formation of impurities. nih.govjsynthchem.com The synthesis of unsymmetrical diesters like Amlodipine is inherently more complex than that of symmetrical ones, increasing the likelihood of forming byproducts such as the dimethyl (Impurity F) and diethyl (Impurity E) analogues. smolecule.com

Another significant challenge is the chemical instability of the 1,4-dihydropyridine (B1200194) ring itself, which is prone to oxidation, leading to the formation of pyridine (B92270) derivatives as degradation products (e.g., Amlodipine Impurity D). google.complos.orgefpia.eu This necessitates careful control of storage and handling conditions and the development of stability-indicating analytical methods that can distinguish the parent drug from its degradants and process impurities. scirp.orgscispace.com

Current research focuses on several fronts to address these issues:

Green Synthesis: There is a growing emphasis on developing eco-friendly synthetic methods for dihydropyridines that use less hazardous solvents (like water or ethanol) and catalysts, which can also lead to higher yields and fewer impurities. ceon.rsjsynthchem.comfrontiersin.org

Advanced Catalysis: The exploration of novel catalysts, including nanocatalysts and organocatalysts, aims to improve the efficiency and selectivity of the Hantzsch reaction and related multicomponent reactions for DHP synthesis. frontiersin.orgresearchgate.net

Comprehensive Analytical Techniques: Researchers continue to refine analytical methods, such as UPLC-MS, to achieve better separation and more sensitive detection of a wide range of structurally similar impurities within a single analytical run, which remains a complex task. nih.govscispace.com

The complexity of impurity profiling is illustrated by the number of known related substances for Amlodipine, as shown in the table below.

Table 2: Selected Official and Known Impurities of Amlodipine
Impurity NameCommon DesignationType
(RS)-3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylateImpurity DDegradation Product (Oxidized form) google.com
(RS)-diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylateImpurity EProcess-Related (Diethyl ester) smolecule.com
(RS)-dimethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylateImpurity FProcess-Related (Dimethyl ester) biosynth.com
(RS)-dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateImpurity GProcess-Related japsonline.com
Phthaloyl AmlodipineImpurity AProcess-Related (Protected intermediate) google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23ClN2O5 B1664911 Amlodipine Dimethyl Ester CAS No. 140171-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O5/c1-11-15(18(23)25-2)16(12-6-4-5-7-13(12)20)17(19(24)26-3)14(22-11)10-27-9-8-21/h4-7,16,22H,8-10,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSAEMGNQXMCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)COCCN)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301111409
Record name 3,5-Dimethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
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Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140171-66-0
Record name 3,5-Dimethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amlodipine besilate impurity F
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
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Record name DIMETHYL 2-((2-AMINOETHOXY)METHYL)-4-(2-CHLOROPHENYL)-6-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TQ5PD1804
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations Involving Amlodipine Dimethyl Ester

Synthetic Pathways for Amlodipine (B1666008) Dimethyl Ester and Its Analogs

The synthesis of amlodipine dimethyl ester and its related dihydropyridine (B1217469) structures is a well-explored area of organic chemistry, with the Hantzsch condensation being a cornerstone method. However, the demands for efficiency and purity have driven the exploration of alternative routes.

Hantzsch Condensation and Related Dihydropyridine Synthesis

The Hantzsch dihydropyridine synthesis, a classic multi-component reaction first described in 1882, remains a fundamental approach for constructing the dihydropyridine core of compounds like this compound. researchgate.net This method typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source.

In the context of this compound, a variation of this reaction is employed. For instance, the synthesis of amlodipine impurity G, which is dimethyl-4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, involves the Hantzsch condensation of methyl acetoacetate (B1235776) with o-chlorobenzaldehyde. bibliomed.orgjapsonline.com This reaction is often carried out in a solvent like isopropanol (B130326) at reflux temperature for several hours. bibliomed.orgjapsonline.com The resulting product can then be purified using techniques such as column chromatography. bibliomed.orgjapsonline.com

The traditional Hantzsch reaction can have limitations, particularly when using ortho-substituted benzaldehydes, which may lead to low yields. researchgate.net To circumvent this, modified Hantzsch reactions have been developed. One such modification involves reacting a pyrrole (B145914) derivative with methyl aminocrotonate and 2-chlorobenzaldehyde (B119727), which has been shown to produce a higher yield of the desired 1,4-dihydropyridine (B1200194) derivative. google.com

Table 1: Hantzsch Condensation for Amlodipine Impurity G

ReactantsSolventConditionsProductYieldReference
Methyl acetoacetate, o-Chlorobenzaldehyde, Ammonium (B1175870) acetate2-PropanolReflux (85°C), 10 hoursAmlodipine Impurity G78% japsonline.com
Methyl acetoacetate, o-ChlorobenzaldehydeIsopropanolReflux, 10 hoursAmlodipine Impurity GNot specified bibliomed.orgjapsonline.com

Exploration of Alternative Synthetic Routes for Dihydropyridine Esters

The quest for more efficient and versatile synthetic methods has led to the development of several alternatives to the traditional Hantzsch synthesis for dihydropyridine esters.

One notable alternative is the aza-Diels-Alder reaction. researchgate.net This approach has been investigated for the synthesis of the amlodipine framework. The reaction involves the [4+2] cycloaddition of an aza-diene with a dienophile. For example, an imine formed from the Knoevenagel condensation product of ethyl acetoacetate and 2-chlorobenzaldehyde can react with methyl butynoate in refluxing toluene (B28343) to yield a highly substituted 1,4-dihydropyridine. researchgate.net This method offers a different pathway to assemble the core dihydropyridine ring structure.

Another strategy involves a stepwise condensation approach. This can be seen in the synthesis of amlodipine itself, where an enamine containing a masked aminoethanol unit is condensed with an advanced Michael acceptor. beilstein-journals.org This linear approach allows for the specific installation of different ester groups and the aminoethanol side chain.

Furthermore, modifications to the Hantzsch synthesis continue to be explored. For example, a process for preparing phthalimidoamlodipine, an intermediate in amlodipine synthesis, involves reacting 3-(2-Chloro-phenyl)-2-{2-[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethoxy]-acetyl}-acrylic acid ethyl ester with methyl aminocrotonate. google.com This highlights the modularity of the Hantzsch reaction and its adaptability for creating complex dihydropyridine derivatives.

Chemical Transformations of this compound Precursors and Derivatives

The synthesis of amlodipine and its analogs often involves a series of chemical transformations of precursor molecules. These transformations are crucial for introducing the required functional groups and building the final molecular architecture.

A key transformation is the introduction of the aminoethoxy side chain. This is often achieved by reacting a brominated dihydropyridine intermediate with 2-azidoethanol (B47996), followed by the reduction of the azido (B1232118) group to a primary amine. researchgate.netdrugfuture.com For instance, a 1,4-dihydropyridine product can be brominated selectively at the C-2 methyl group using pyridinium (B92312) tribromide. researchgate.net This brominated adduct is then coupled with 2-azidoethanol in the presence of a base like sodium hydride. researchgate.net The final step is the reduction of the azido group, which can be accomplished using zinc dust. researchgate.net

Another important transformation is the deprotection of protected functional groups. In many synthetic routes for amlodipine, a protected form of the amino group, such as a phthalimido group, is used. google.comgoogle.com This protecting group is then removed in a later step, often by reaction with methylamine, to yield the free amine of amlodipine. chemicalbook.com

Transesterification is a potential side reaction that can occur during the synthesis, especially when alcohol solvents are used. google.com This can lead to the formation of different ester derivatives of amlodipine, which are considered impurities. google.com

The phototransformation of amlodipine has also been studied, revealing that the initial step is the aromatization of the dihydropyridine ring to form a pyridine (B92270) derivative. nih.gov This pyridine derivative can then undergo further degradation. nih.gov

Research on Impurity Synthesis for Reference Standard Development

The quality control of pharmaceutical products relies heavily on the availability of pure reference standards for any potential impurities. The synthesis of these impurities is therefore a critical area of research.

Amlodipine Impurity G, which is the dimethyl ester analog of amlodipine, is a known process impurity. bibliomed.orgjapsonline.com Its synthesis is intentionally carried out to produce a reference standard for analytical methods like High-Performance Liquid Chromatography (HPLC). bibliomed.orgjapsonline.com The Hantzsch condensation, as previously described, is the primary method used for its preparation. bibliomed.orgjapsonline.comjapsonline.com The synthesized impurity is then rigorously purified and characterized using spectroscopic methods (IR, MS, NMR) to confirm its structure. bibliomed.orgjapsonline.comjapsonline.com

The development of these reference standards is guided by international guidelines, such as those from the International Conference on Harmonisation (ICH) and the World Health Organization (WHO). bibliomed.orgjapsonline.comjapsonline.com The quality of the impurity reference standard is assessed for homogeneity and its value is assigned according to established protocols. bibliomed.orgjapsonline.comjapsonline.com

Besides Amlodipine Impurity G, other potential impurities that can arise from side reactions like transesterification have also been synthesized to serve as reference markers. google.com The ability to produce these impurities in a pure state is essential for developing and validating analytical methods to detect and quantify their presence in the final drug product. google.com

Advanced Spectroscopic and Structural Elucidation of Amlodipine Dimethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of Amlodipine (B1666008) Dimethyl Ester by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H-NMR Spectroscopy: The proton NMR spectrum of Amlodipine Dimethyl Ester displays characteristic signals that confirm its structure. The protons of the two methyl ester groups are expected to appear as sharp singlets. The methyl group at the C6 position of the dihydropyridine (B1217469) ring also produces a distinct singlet. The protons on the aminoethoxy side chain exhibit signals corresponding to the two methylene groups. The single proton at the C4 chiral center gives rise to a singlet, while the N-H proton of the dihydropyridine ring typically appears as a broad singlet. The aromatic protons of the 2-chlorophenyl group produce a complex multiplet pattern in the downfield region of the spectrum. Although a specific, fully assigned spectrum for this compound is not publicly detailed, data from its parent compound, Amlodipine, allows for a precise theoretical assignment.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by identifying each unique carbon atom in the molecule. Key resonances include those for the carbonyl carbons of the two methyl ester groups, which appear significantly downfield. The carbons of the dihydropyridine ring (C2, C3, C4, C5, C6) and the 2-chlorophenyl ring have distinct chemical shifts. The methyl carbons from the ester and C6-methyl groups are found in the upfield region. Commercial suppliers of this compound (also known as Amlodipine EP Impurity F) confirm that comprehensive characterization data, including ¹H-NMR and ¹³C-NMR, are available, underpinning its structural verification synthinkchemicals.com.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C4-H~5.4 (s, 1H)~39.5
NH~8.5 (br s, 1H)-
C6-CH₃~2.3 (s, 3H)~19.0
C3-COOCH₃, C5-COOCH₃~3.6 (s, 6H)~51.0
-OCH₂CH₂NH₂~3.6-3.8 (m, 2H), ~2.9-3.1 (m, 2H)~70.0, ~41.0
C2-CH₂O-~4.7-4.9 (m, 2H)~60.0
Aromatic-H~7.0-7.4 (m, 4H)~126.0-147.0
C=O (Esters)-~167.0
Dihydropyridine Ring Carbons (C2, C3, C5, C6)-~102.0, ~104.0, ~145.0, ~148.0

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is instrumental in identifying the functional groups within this compound.

FT-IR Spectroscopy: The FT-IR spectrum of Amlodipine and its derivatives is characterized by several key absorption bands. A prominent band is observed for the N-H stretching vibration of the dihydropyridine ring, typically in the region of 3300-3100 cm⁻¹ researchgate.net. Strong absorption peaks corresponding to the C=O stretching of the ester groups are found around 1708-1688 cm⁻¹ researchgate.netnih.gov. Other significant peaks include C-H stretching of the methyl and methylene groups, C-O stretching of the ester and ether linkages, and vibrations associated with the aromatic C=C bonds of the chlorophenyl ring researchgate.netresearchgate.net. The presence of these characteristic bands in the spectrum of this compound serves as a confirmation of its molecular structure synthinkchemicals.com.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Joint experimental and theoretical studies on the related Amlodipine besylate have utilized FT-Raman to assign vibrational modes, with density functional theory (DFT) calculations aiding in the precise assignment of the observed spectral bands researchgate.net. This combined approach allows for a detailed understanding of the molecule's vibrational dynamics.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational AssignmentIntensity
~3300N-H Stretch (Dihydropyridine)Medium
~2980C-H Stretch (Aliphatic)Medium-Weak
~1690C=O Stretch (Ester Carbonyl)Strong
~1610C=C Stretch (Aromatic)Medium
~1260C-O Stretch (Ester)Strong
~1100C-O-C Stretch (Ether)Medium
~760C-Cl Stretch / Aromatic C-H BendMedium-Strong

Mass Spectrometry (MS and MS/MS) for Molecular Fragmentation and Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis. The molecular formula of this compound is C₁₉H₂₃ClN₂O₅, giving it a molecular weight of 394.85 g/mol scbt.comlgcstandards.com.

MS Analysis: In positive ion electrospray ionization (ESI) mode, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 395.1.

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) reveals the characteristic fragmentation pathways of the dihydropyridine structure. A common fragmentation pathway for dihydropyridine derivatives involves the loss of the substituent at the C4 position of the pyridine (B92270) ring chemjournal.kz. For Amlodipine, extensive MS/MS and multi-stage mass (MSⁿ) studies have established a detailed fragmentation pattern nih.govresearchgate.net. This pattern can be adapted for the dimethyl ester derivative. Key fragmentation steps include:

Loss of the 2-chlorophenyl group: Cleavage at the C4 position.

Cleavage of the side chain: Loss of the aminoethoxy-methyl group from C2.

Loss of ester groups: Elimination of the methyl formate (B1220265) (CH₃OCHO) or methoxycarbonyl radical (•COOCH₃).

Ring aromatization: Dehydrogenation of the dihydropyridine ring to form a more stable pyridine derivative.

One of the most stable and abundant fragment ions observed for Amlodipine corresponds to the 1-azabutadiene derivative with m/z 238, which arises after cleavage of the side chains researchgate.net. This fragmentation behavior is a hallmark of the Amlodipine scaffold and is expected to be a major pathway for this compound as well.

Table 3: Predicted MS and MS/MS Fragmentation for this compound ([M+H]⁺ = 395.1)

m/zProposed Fragment Structure / Neutral Loss
395.1[M+H]⁺ (Protonated Molecular Ion)
378.1[M+H - NH₃]⁺ (Loss of Ammonia)
335.1[M+H - CH₃OH - H₂O]⁺ (Loss of Methanol (B129727) and Water)
284.1[M+H - C₄H₉NO₂]⁺ (Loss of aminoethoxy side chain fragment)
238.1[C₁₂H₁₃ClNO₂]⁺ (Stable 1-azabutadiene derivative)

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy is used to study the electronic transitions within the chromophoric systems of a molecule. The primary chromophore in this compound is the substituted 1,4-dihydropyridine (B1200194) ring system.

Studies on Amlodipine and its combinations consistently show a maximum absorbance (λmax) in the UV region. The exact wavelength can be solvent-dependent, but it is typically observed around 237-239 nm and another significant peak near 360-366 nm researchgate.netijpcbs.comzealjournals.com. These absorptions are attributed to π → π* electronic transitions within the conjugated diene system of the dihydropyridine ring. The intensity and position of these bands provide a basis for quantitative analysis and confirmation of the core ring structure. The UV spectrum of this compound is expected to be nearly identical to that of Amlodipine, as the ester groups have a minimal effect on the electronic transitions of the main dihydropyridine chromophore nih.govbiomedres.us.

X-ray Crystallography for Three-Dimensional Structural Determination and Crystal Packing

These studies reveal several key structural features that would be conserved in the dimethyl ester:

Dihydropyridine Ring Conformation: The 1,4-dihydropyridine ring adopts a flattened boat or sofa conformation.

Aryl Group Orientation: The 2-chlorophenyl ring is oriented nearly perpendicular to the plane of the dihydropyridine ring. This orientation is a common feature for this class of calcium channel blockers and is influenced by the steric hindrance from adjacent groups researchgate.net.

Side Chain Conformation: The aminoethoxy-methyl side chain is flexible and its conformation is stabilized by intramolecular and intermolecular hydrogen bonds within the crystal lattice.

The crystal packing is dictated by a network of hydrogen bonds and other non-covalent interactions, which would involve the N-H group of the dihydropyridine ring, the primary amine of the side chain, and the carbonyl oxygen atoms of the ester groups.

Chiroptical Spectroscopy for Enantiomeric Studies of Related Dihydropyridine Esters

This compound possesses a chiral center at the C4 position of the dihydropyridine ring, meaning it can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules.

This technique is highly sensitive to the stereochemistry of a molecule. For chiral compounds containing a chromophore, such as the dihydropyridine ring in this case, CD spectroscopy can reveal characteristic signals known as the Cotton effect egyankosh.ac.inbhu.ac.in. The Cotton effect is the distinctive change in optical rotation and/or circular dichroism near an absorption band. The sign of the Cotton effect (positive or negative) can often be correlated with the absolute configuration (R or S) of the chiral center egyankosh.ac.in.

While specific CD data for this compound is not published, the principles are well-established for related chiral 1,4-dihydropyridine derivatives. The electronic transitions of the dihydropyridine chromophore that give rise to the UV absorption bands are also responsible for the CD signals. Therefore, a CD spectrum would show positive or negative peaks corresponding to the λmax values observed in the UV spectrum, providing crucial information for distinguishing between the R- and S-enantiomers and determining enantiomeric purity.

Computational Chemistry and Theoretical Investigations of Amlodipine Dimethyl Ester

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com By calculating the electron density, DFT can accurately predict a wide range of molecular attributes, including geometric configurations, molecular orbital energies, and dipole moments. mdpi.com Studies on Amlodipine (B1666008) Besylate using DFT, often at the B3LYP/6-311++G(d,p) level of theory, have provided detailed insights into its structural and electronic characteristics. nih.gov These findings serve as a reliable reference for the anticipated properties of Amlodipine Dimethyl Ester.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's resistance to electronic excitation.

Table 1: Conceptual Frontier Molecular Orbital Properties

Property Description Expected Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. The dihydropyridine (B1217469) ring is the likely primary site for electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. The chlorophenyl ring is a probable site for nucleophilic attack.

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A significant energy gap would suggest high kinetic stability. |

This table is conceptual and based on analyses of structurally related 1,4-dihydropyridine (B1200194) compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby identifying sites for electrophilic and nucleophilic interactions. researchgate.net The MEP map uses a color scale to represent electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

In studies of Amlodipine Besylate, the MEP map reveals that the most negative potential is concentrated around the oxygen atoms of the ester carbonyl groups. nih.govresearchgate.net Conversely, the hydrogen atoms of the amine group in the dihydropyridine ring exhibit a positive electrostatic potential. nih.gov For this compound, a similar charge distribution is expected. The oxygen atoms of the two dimethyl ester groups would be the primary sites of negative potential, while the N-H group of the dihydropyridine ring would represent a region of positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge delocalization, intramolecular interactions, and the stabilization energy associated with these effects. nih.govresearchgate.net This analysis is key to understanding the stability derived from hyperconjugative interactions, which involve the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. Molecular Dynamics (MD) simulations provide a way to observe the motion and conformational changes of a molecule over time, offering insights into its flexibility and stability. researchgate.netnih.gov

Studies on Amlodipine have utilized molecular modeling to investigate its basic structural and conformational characteristics. researchgate.net These simulations show that the dihydropyridine and chlorophenyl moieties are nearly perpendicular to each other, a conformation influenced by the bulky ester groups. researchgate.net MD simulations of Amlodipine in various environments, such as lipid bilayers, have been performed to understand its behavior at a cellular level. researchgate.net this compound, possessing two methyl ester groups, would also adopt a stable conformation with a non-planar arrangement of its ring systems, and its dynamic behavior is expected to be similar to that of the parent Amlodipine molecule.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net Theoretical calculations can accurately reproduce vibrational spectra (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

For Amlodipine Besylate, DFT calculations have been successfully used to assign experimental vibrational spectra and reproduce the 1H NMR spectrum with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net It is expected that similar computational approaches would yield reliable predictions for the FT-IR, Raman, and NMR spectra of this compound, aiding in its characterization and identification as an impurity in pharmaceutical preparations.

Table 2: Mentioned Chemical Compounds

Compound Name
Amlodipine
Amlodipine Besylate

Quantitative Structure-Activity Relationship (QSAR) and Artificial Neural Network (ANN) Modeling Applied to Dihydropyridines

Quantitative Structure-Activity Relationship (QSAR) and Artificial Neural Network (ANN) modeling are powerful computational tools used in medicinal chemistry to understand the relationship between the chemical structure of a compound and its biological activity. While specific QSAR and ANN models for this compound are not extensively documented in publicly available literature, the principles of these methods are widely applied to the broader class of dihydropyridine calcium channel blockers, to which this compound belongs. These studies provide valuable insights into the structural features that are critical for their therapeutic effects.

QSAR models are developed by correlating variations in the physicochemical properties of a series of compounds with their biological activities. nih.gov For dihydropyridine derivatives, these models have been instrumental in identifying key molecular descriptors that influence their potency as calcium channel blockers. ijnrd.org These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. researchgate.net

Detailed Research Findings from Dihydropyridine QSAR Studies:

Research on various dihydropyridine analogues has consistently highlighted the importance of several structural features for optimal activity:

The Dihydropyridine Ring: The integrity of the 1,4-dihydropyridine ring is essential for activity.

Substituents at C3 and C5: The nature and size of the ester groups at these positions significantly impact potency and tissue selectivity.

The Phenyl Ring at C4: The substitution pattern on this ring is a major determinant of the pharmacological profile. For instance, the presence of an ortho- or meta-substituent is often favored.

The Aminoethoxy Side Chain: In amlodipine and its analogues, this side chain contributes to the compound's unique pharmacokinetic properties.

Interactive Data Table: Key Molecular Descriptors in Dihydropyridine QSAR

The following table outlines some of the common molecular descriptors used in QSAR studies of dihydropyridine calcium channel blockers and their general importance.

Descriptor CategorySpecific DescriptorImportance in Dihydropyridine Activity
Electronic Hammett constant (σ)Describes the electron-donating or -withdrawing nature of substituents on the C4-phenyl ring, influencing receptor interaction.
Dipole MomentAffects the overall polarity of the molecule and its ability to traverse biological membranes and bind to the receptor.
HOMO/LUMO EnergiesThe energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals can relate to the molecule's reactivity and interaction with the receptor.
Steric Molar Refractivity (MR)A measure of the volume occupied by a substituent, indicating potential for steric hindrance or favorable interactions at the binding site.
Taft Steric Parameter (Es)Quantifies the steric effect of a substituent, which is crucial for the fit of the molecule into the receptor's binding pocket.
Hydrophobic Partition Coefficient (log P)Represents the lipophilicity of the molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.

Artificial Neural Network (ANN) Modeling:

Artificial Neural Networks are computational models inspired by the structure and function of biological neural networks. nih.gov In the context of QSAR, ANNs are capable of modeling complex, non-linear relationships between molecular descriptors and biological activity that may not be captured by traditional linear regression methods. researchgate.net

A typical ANN architecture for a QSAR study would consist of:

An Input Layer: Where the values of the selected molecular descriptors for each compound are fed into the network.

One or More Hidden Layers: These layers contain neurons that process the information from the input layer through a series of weighted connections and activation functions.

An Output Layer: This layer produces the predicted biological activity.

For a series of dihydropyridine derivatives, an ANN model could be trained on a dataset of compounds with known calcium channel blocking activity and their corresponding calculated molecular descriptors. The trained network could then be used to predict the activity of new, untested compounds, such as this compound, and to identify the most influential descriptors.

Interactive Data Table: Representative ANN Model Parameters for Dihydropyridine QSAR

This table illustrates a hypothetical set of parameters for an ANN model used to predict the calcium channel blocking activity of dihydropyridines.

ParameterValue/Description
Input Neurons 5-10 (corresponding to selected molecular descriptors)
Hidden Layers 1-2
Neurons per Hidden Layer 5-15
Activation Function Sigmoid or Hyperbolic Tangent
Training Algorithm Backpropagation
Output Neuron 1 (predicting pIC50)

The predictive power of both QSAR and ANN models is heavily dependent on the quality and diversity of the training data and the appropriate selection of molecular descriptors. ijnrd.org While direct computational studies on this compound are limited, the extensive research on the broader dihydropyridine class provides a solid foundation for understanding its potential structure-activity relationships.

Analytical Method Development and Validation for Amlodipine Dimethyl Ester Impurity Profiling

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical substances. Their high resolving power allows for the separation of structurally similar compounds, such as a drug substance and its related impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for the impurity profiling of Amlodipine (B1666008). ijpsi.org These methods offer high sensitivity and resolution for separating Amlodipine from its related substances, including Amlodipine Dimethyl Ester, which is also known as Ph. Eur. Impurity F. ceon.rsceon.rs

Researchers have developed various reverse-phase HPLC (RP-HPLC) methods for this purpose. A common approach involves using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier. scirp.orgresearchgate.net For instance, one method utilized a C18 column (150 mm x 4.6 mm, 3µ particle size) with a phosphate (B84403) buffer (pH 2.8) and a gradient flow to achieve separation. scirp.orgscirp.org Another study detailed the separation of Amlodipine and seven of its impurities on a core-shell C18 column (100 mm × 4.6 mm, 2.6 μm) within a 15-minute run time. researchgate.net UPLC methods, utilizing smaller particle size columns, have also been developed to offer faster and more efficient separations. ceon.rs

The following table summarizes typical parameters used in HPLC methods for the analysis of Amlodipine and its impurities.

Table 1: Examples of HPLC Methods for Amlodipine Impurity Analysis

Parameter Method 1 researchgate.netscirp.org Method 2 ceon.rsceon.rs
Column Inertsil ODS-3, 150 × 4.6 mm, 3 µm RP-select B, 250 x 4.0 mm, 5 µm

| Mobile Phase | A: Phosphate buffer with triethylamine (B128534) (pH 2.8) B: Acetonitrile (B52724)/Methanol (B129727) | A: 0.04 M Sodium Dihydrogen Phosphate Monohydrate (pH 4.0) B: Ethanol (B145695) (60:40 v/v) | | Flow Rate | 1.0 mL/min (Gradient) | Not Specified | | Detection | PDA Detector at 340 nm (270 nm for Impurity D) | Not Specified | | Column Temp. | 35°C | Not Specified | | Injection Vol. | 100 µL | Not Specified |

In recent years, there has been a significant shift towards "Green Analytical Chemistry" (GAC), which aims to develop methods that are more environmentally friendly by reducing the use of hazardous solvents. ceon.rsceon.rs Conventional HPLC methods often rely on toxic solvents like acetonitrile and methanol. ceon.rs

In the context of Amlodipine impurity profiling, green RP-HPLC methods have been successfully developed. One such method employs ethanol, a much safer and more sustainable solvent, as the organic modifier in the mobile phase. ceon.rsceon.rs An ethanol-based method was developed and optimized using a Design of Experiments (DoE) approach, demonstrating its robustness for routine quality control. ceon.rsceon.rsukim.mk This method utilized a mobile phase of 0.04 M sodium dihydrogen phosphate monohydrate (pH 4.0) and ethanol (60:40 % v/v) to separate Amlodipine from specified impurities, including Impurity D and Impurity F (this compound). ceon.rsceon.rs The greenness of such methods has been quantitatively confirmed using assessment tools like the Analytical Eco-scale and AGREE metrics. ceon.rsceon.rs

Table 2: Example of a Green HPLC Method for Amlodipine Impurity Profiling ceon.rsceon.rs

Parameter Description
Column RP-select B (250 x 4.0 mm, 5 µm)
Mobile Phase 0.04 M Sodium Dihydrogen Phosphate Monohydrate (pH 4.0) and Ethanol (60:40 % v/v)
Key Feature Replaces hazardous solvents like acetonitrile and methanol with ethanol.
Greenness Evaluation Confirmed by Analytical Eco-scale and AGREE metrics.

Hyphenated Analytical Techniques (LC-MS, LC-MS/MS) for Comprehensive Impurity Profiling

For comprehensive impurity profiling, which includes the detection and structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are invaluable. scirp.orgnih.gov These methods couple the powerful separation capabilities of LC with the high sensitivity and specificity of mass spectrometry, allowing for the determination of the molecular weights and fragmentation patterns of impurities. nih.gov

LC-MS/MS has been used to characterize the degradation products of Amlodipine formed under various stress conditions. nih.gov By establishing the fragmentation pathway of the parent drug, it becomes possible to identify the structures of related impurities. nih.gov For instance, in one study, a gradient LC method on a C18 column was coupled with an MS/MS system to investigate nine different degradation products. nih.gov For LC-MS/MS analysis, volatile buffers like ammonium (B1175870) formate (B1220265) are typically used in the mobile phase instead of non-volatile phosphate buffers. nih.govnih.gov This approach is crucial for identifying process-related impurities and degradation products that may not be available as reference standards. scirp.orgnih.gov

Spectrophotometric Approaches (UV-Vis, Derivative Spectroscopy) for Quantification

Spectrophotometric methods, particularly those based on UV-Visible absorption, offer a simpler and more cost-effective alternative to chromatography for the quantification of a drug substance. sjpas.comnih.govscispace.com Various spectrophotometric methods have been developed for the determination of Amlodipine in bulk and pharmaceutical dosage forms. These methods are often based on the reaction of the primary amino group of the Amlodipine molecule with a chromogenic reagent to produce a colored product that can be measured. nih.govnih.gov

However, the application of these methods for the specific quantification of an individual impurity like this compound is limited. The primary challenge is the lack of specificity; the parent drug and other impurities might interfere with the measurement, especially when the impurity is present at very low concentrations. Derivative spectroscopy can sometimes be used to resolve overlapping spectra of different components in a mixture, but chromatographic separation is generally required for accurate impurity quantification. ekb.eg

Table 3: Examples of Spectrophotometric Methods for Amlodipine Determination

Reagent Principle λmax (nm)
Sulfanilic Acid Diazotization and coupling reaction to form an orange azo dye. sjpas.com 490
Ninhydrin Reaction with the primary amino group to form a colored complex. nih.gov 595
Eosin Y Formation of a binary ion-pair complex. scispace.com 549
7-chloro-4-nitro-2,1,3-benzoxadiazole (NBD-Cl) Condensation reaction to produce a highly colored product. nih.gov 470
1,2-naphthoquinone-4-sulfonate (NQS) Nucleophilic substitution reaction to form a brown product. medcraveonline.com 465

Validation of Analytical Methods According to International Regulatory Guidelines

Once an analytical method is developed, it must be rigorously validated to ensure its performance is reliable, reproducible, and suitable for its intended purpose. Method validation is a mandatory requirement by regulatory bodies worldwide, and the International Council for Harmonisation (ICH) provides a comprehensive guideline, Q2(R1), for this process. ceon.rsscirp.orgscirp.org

The validation of methods for Amlodipine and its impurities, including this compound, involves assessing several key parameters:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. sjpas.compensoft.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). sjpas.compensoft.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking the sample matrix with a known amount of the impurity. scirp.orgpensoft.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sjpas.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scirp.orgsjpas.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. scirp.orgijcrt.org

System Suitability: A test to ensure that the chromatographic system is adequate for the analysis to be performed. ijcrt.org

Numerous studies on Amlodipine impurity analysis confirm that their developed methods were validated according to these ICH guidelines. scirp.orgscirp.orgpensoft.netijcrt.org

Specificity is arguably the most critical validation parameter for an impurity profiling method. It is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, degradation products, and placebo components. scirp.orgpensoft.net

A common and effective way to demonstrate the specificity and stability-indicating nature of a method is through forced degradation studies. ceon.rsceon.rs In these studies, the drug substance is subjected to harsh conditions (e.g., acid and base hydrolysis, oxidation, heat, and light) to generate potential degradation products. ceon.rsscirp.org The analytical method must then demonstrate that the peaks corresponding to the main drug and its known impurities (like this compound) are well-separated from any peaks generated during the degradation process. scirp.org Successful separation under these stress conditions confirms the method's specificity and its suitability for stability testing. ceon.rs

Determination of Linearity, Range, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

The validation of an analytical method for impurity profiling requires the establishment of its linear range, sensitivity, and the lowest concentrations at which the analyte can be reliably detected and quantified. For this compound, identified as Amlodipine Impurity F in several studies, these parameters are determined through systematic evaluation. nih.govlgcstandards.com

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

In a High-Performance Liquid Chromatography (HPLC) method developed for the estimation of amlodipine impurities, linearity was established for this compound (Impurity F). researchgate.net The study evaluated the impurity over a concentration range of 0.0001 mg/mL to 0.05 mg/mL by preparing and injecting six different concentration levels. researchgate.netscirp.org The method demonstrated excellent linearity across this range, confirming its suitability for quantifying the impurity at various levels.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These limits are crucial for ensuring that trace amounts of impurities can be reliably monitored.

For this compound (Impurity F), the LOD and LOQ were established using the slope method, which is a common approach based on the standard deviation of the response and the slope of the calibration curve. researchgate.net The determined values demonstrate the high sensitivity of the HPLC method. scirp.org

The table below summarizes the findings for linearity, range, LOD, and LOQ for this compound (Impurity F). researchgate.net

Table 1: Linearity, Range, LOD, and LOQ for this compound (Impurity F) Data sourced from a study on the validation of amlodipine impurities. researchgate.net

ParameterValue
Linearity Range0.0001 mg/mL - 0.05 mg/mL
LOD (ppm)0.10
LOQ (ppm)0.31

Evaluation of Precision (Repeatability and Intermediate Precision) and Accuracy

Precision: Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at two levels:

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day Precision/Ruggedness): This expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment.

For this compound, precision was determined by preparing six separate samples, spiking the impurity at a concentration of 0.5% of the target test concentration. scirp.org The relative standard deviation (%RSD) of the results was calculated. The low %RSD values obtained indicate that the method is highly precise. scirp.orgscirp.org For instance, intra-day and inter-day precision for amlodipine analysis in some studies have shown %RSD values well below 2%. iscientific.orgjaper.in

Accuracy (Recovery): Accuracy assesses the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is added to a placebo or sample matrix and the percentage of the analyte recovered by the analytical method is calculated.

Recovery studies for this compound were performed at various concentration levels. scirp.org The percentage recovery was found to be within the commonly accepted range of 85% to 115% for impurities, demonstrating the method's accuracy in quantifying the impurity without interference from the sample matrix. scirp.orgscirp.org

The tables below present typical data for the precision and accuracy of the analytical method for this compound (Impurity F).

Table 2: Precision Data for this compound (Impurity F) Data reflects the analysis of six samples spiked at 0.5% of the target concentration. scirp.org

ParameterResult (% RSD)Acceptance Criteria
Repeatability<5.0Typically ≤10% for impurities

Table 3: Accuracy/Recovery Data for this compound (Impurity F) Data based on recovery studies at various concentration levels. scirp.orgscirp.org

ParameterResult (% Recovery)Acceptance Criteria
Accuracy85% - 115%Typically 80% - 120% for impurities

Assessment of Robustness and System Suitability

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. For HPLC methods, common parameters that are intentionally varied include:

Flow rate of the mobile phase (e.g., ±0.2 mL/min)

Column temperature (e.g., ±5°C)

pH of the mobile phase buffer (e.g., ±0.2 units)

Mobile phase composition (e.g., ±2% organic component)

Studies have shown that developed HPLC methods for amlodipine and its impurities are robust, with system suitability parameters remaining within acceptance criteria despite these small variations. japer.inceon.rs This ensures that the method is reliable and transferable between different labs and instruments.

System Suitability: System suitability testing is an integral part of the analytical procedure, performed before and during the analysis of samples. It is used to verify that the chromatographic system is adequate for the intended analysis. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole.

Key system suitability parameters include the tailing factor, theoretical plate count, resolution between critical peaks, and the reproducibility of replicate injections. eijppr.com For the analysis of amlodipine impurities, a solution containing the main component and its known impurities, including this compound, is injected to check these parameters. ceon.rs

The table below outlines typical system suitability requirements for an HPLC method used in the impurity profiling of Amlodipine.

Table 4: System Suitability Parameters and Acceptance Criteria Data compiled from various validated HPLC methods for amlodipine analysis. researchgate.netjaper.ineijppr.com

ParameterAcceptance Criteria
Tailing Factor (for the main analyte peak)Not more than 2.0
Theoretical Plate CountNot less than 2000
Resolution (between critical peak pairs)Not less than 2.0
%RSD for replicate standard injections (area)Not more than 5.0% (for impurities)

Advanced Research Perspectives and Interdisciplinary Studies Involving Amlodipine Dimethyl Ester

Investigation of Stereochemical Aspects and Enantioselective Synthesis/Separation of Dihydropyridine (B1217469) Esters

The stereochemistry of dihydropyridine derivatives is of paramount importance as the biological activity often resides in a single enantiomer. drugfuture.comresearchgate.net Research has focused on the enantioselective synthesis and separation of dihydropyridine esters, including analogues of Amlodipine (B1666008) Dimethyl Ester.

Various chiral separation techniques have been explored for dihydropyridine derivatives. High-performance liquid chromatography (HPLC) using polysaccharide-based chiral stationary phases has proven effective for the separation of enantiomers of several dihydropyridine derivatives. researchgate.net The reversal of enantiomer elution order has been observed with amlodipine, depending on the mobile phase composition, highlighting the complexity of these separations. researchgate.net Supercritical fluid chromatography (SFC) has also emerged as a rapid and reproducible method for the enantioseparation of dihydropyridine drugs. researchgate.net

Electrokinetic chromatography is another technique studied for the separation of neutral dihydropyridine derivatives and their enantiomers. nih.gov While bile salts have been used for non-chiral separations, baseline chiral separation of some dihydropyridines has been achieved using carboxymethyl-beta-cyclodextrin. nih.gov The addition of organic solvents to the background electrolyte can either decrease or increase the enantioresolution depending on the specific dihydropyridine and the solvent used. nih.gov

Catalytic asymmetric synthesis represents a promising approach to obtaining enantiopure 1,4-dihydropyridines. mdpi.com Organocatalytic methods, such as those using isothiourea catalysts or BINOL phosphates, have shown potential in the enantioselective synthesis of 1,4-dihydropyridine (B1200194) derivatives. mdpi.comrsc.org

The table below summarizes various chiral separation techniques applied to dihydropyridine esters.

Separation TechniqueChiral Selector/Stationary PhaseKey FindingsReference
High-Performance Liquid Chromatography (HPLC)Polysaccharide-based chiral columnsSuccessful separation of enantiomers; reversal of elution order observed for amlodipine. researchgate.net
Supercritical Fluid Chromatography (SFC)Immobilised polysaccharide chiral selectorsRapid and reproducible enantioseparation with high resolution. researchgate.net
Electrokinetic ChromatographyCarboxymethyl-beta-cyclodextrinBaseline chiral separation of nisoldipine (B1678946) and nimodipine. nih.gov
Capillary Electrophoresis (CE)β-cyclodextrin with Deep Eutectic Solvents (DESs)Improved resolution of amlodipine enantiomers. nih.gov

Application of Amlodipine Dimethyl Ester in Research of Dihydropyridine Structure-Property Relationships

This compound, as an analogue of amlodipine, is instrumental in studying the structure-property relationships of 1,4-dihydropyridine (DHP) compounds. nih.gov These studies aim to understand how modifications to the chemical structure influence the physicochemical and biological properties of the molecule.

The 1,4-dihydropyridine ring is a core scaffold for many calcium channel blockers. nih.gov The substituents on this ring significantly impact the compound's activity. For instance, the nature of the ester groups at the C3 and C5 positions of the DHP ring can modulate the calcium channel blocking activity. researchgate.net Research has shown that even subtle changes, such as from methyl to ethyl esters, can influence the pharmacological profile. researchgate.net

Furthermore, the substitution pattern on the C4-aryl group is a critical determinant of activity. The presence and position of substituents on this phenyl ring can significantly affect the potency and selectivity of the calcium channel blocking effects. researchgate.net

Exploration of Novel Derivatives and Modified Chemical Entities

The chemical scaffold of amlodipine and its analogues, including the dimethyl ester, provides a versatile platform for the synthesis of novel derivatives with potentially improved or novel therapeutic properties. researchgate.netnih.gov

One area of exploration involves the synthesis of asymmetric 1,4-dihydropyridine diester derivatives. By incorporating functional moieties from other cardiovascular drugs like riodipine (B1680644) and cerebrocrast, researchers have created hybrid molecules. researchgate.net These novel compounds have been evaluated for their calcium channel blocking activity and their ability to prevent calcium overload in neuronal cell lines. researchgate.net For example, some asymmetric esters have demonstrated both significant calcium channel blocking and calcium overload preventing activities. researchgate.net

Another approach involves the bioisosteric replacement of certain functional groups in the amlodipine structure. For instance, the synthesis of amlodipine bioisosteres where the aminoethoxy side chain is replaced with a propargyloxy methyl group, which is then further modified via "click chemistry" to introduce various aryl and heteroaryl triazole moieties, has been reported. nih.gov These modifications aim to explore new chemical space and identify compounds with enhanced pharmacological profiles. nih.gov

Integration with Materials Science for Advanced Formulation Research (e.g., Deep Eutectic Solvents for Microextraction)

The intersection of pharmaceutical sciences and materials science has led to innovative approaches in drug formulation and analysis. This compound and related compounds have been subjects of such interdisciplinary research, particularly involving deep eutectic solvents (DESs).

DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. researchgate.net They are considered green and versatile solvents with applications in various chemical processes, including extraction. ijcce.ac.irijcce.ac.ir

Hydrophobic deep eutectic solvents have been synthesized and successfully applied in liquid-liquid microextraction (LLME) for the determination of amlodipine in pharmaceutical preparations. ijcce.ac.irijcce.ac.ircivilica.com This method offers a simple, efficient, and environmentally friendly alternative to traditional organic solvents. ijcce.ac.irijcce.ac.ir The performance of DES-based microextraction has been shown to be comparable or even superior to methods using conventional organic solvents, with good linearity and low limits of detection. ijcce.ac.irijcce.ac.ir

Furthermore, DESs have been investigated as additives in capillary electrophoresis (CE) for the chiral separation of drugs like amlodipine. nih.govresearchgate.net The addition of DESs to a separation buffer containing β-cyclodextrin has been shown to significantly improve the resolution of amlodipine enantiomers. nih.gov

The table below presents a comparison of microextraction methods for amlodipine.

Microextraction MethodSolventLinear Range (mg/L)Limit of Detection (mg/L)Reference
Organic SolventsChloroform, Dichloromethane, etc.1.0 - 14.00.81 ijcce.ac.irijcce.ac.ir
Deep Eutectic Solvents (DESs)Dicarboxylic acid & Glycerol based1.0 - 16.00.71 ijcce.ac.irijcce.ac.ir

Emerging Technologies for Enhanced Characterization and Purity Assessment

The comprehensive characterization and purity assessment of pharmaceutical compounds and their impurities are critical for ensuring quality and safety. Emerging analytical technologies play a vital role in this process for compounds like this compound.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the identification and characterization of degradation products and impurities. nih.gov Comprehensive stress testing of amlodipine under various conditions (acidic, basic, oxidative, photolytic, and thermal) has been performed to identify its degradation products. nih.gov High-resolution mass spectrometry allows for the elucidation of the structures of these byproducts. nih.govplos.org

Machine learning is also being applied to predict the efficacy of amlodipine treatment by analyzing various patient parameters. nih.gov While not directly focused on the dimethyl ester, this approach showcases the integration of advanced data analysis techniques in pharmaceutical research related to the amlodipine class of compounds.

The development of new synthetic methods, such as those for high-purity amlodipine besylate, often involves advanced analytical techniques to identify and control impurities, including those related to transesterification, which could potentially form this compound as a byproduct. google.com

Q & A

Q. What validated analytical methods are recommended for quantifying Amlodipine Dimethyl Ester in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry is widely validated for quantifying Amlodipine derivatives in biological samples. Key parameters include:

  • Column : C18 reverse-phase columns (e.g., 250 mm × 4.6 mm, 5 µm particle size) .
  • Mobile Phase : Acetonitrile-phosphate buffer (pH 3.0–5.0) or methanol-water mixtures .
  • Detection : Fluorescence detection (ex: 237 nm, em: 480 nm) or electrospray ionization (ESI)-MS in positive ion mode .
  • Validation Metrics : Limits of quantification (LOQ: 0.1–5 ng/mL), linearity (r² > 0.998), and precision (RSD < 10%) .

Q. How is the structural integrity of this compound confirmed during synthesis?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O stretch) and ~3300 cm⁻¹ (NH stretch from the aminoethoxy group) .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR signals at δ 3.6–3.8 ppm (methoxy groups) and δ 6.5–7.5 ppm (chlorophenyl protons) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 408.9 (this compound) and fragmentation patterns matching 1,4-dihydropyridine derivatives .

Advanced Research Questions

Q. What experimental designs are optimal for investigating metabolic pathways of this compound in hepatic models?

Methodological Answer:

  • In Vitro Hepatocyte Models : Use primary rat hepatocytes or HepG2 cells incubated with isotopically labeled compounds (e.g., [¹³C]-Amlodipine Dimethyl Ester). Monitor metabolites via LC-MS/MS .
  • Key Parameters : Measure phase I (oxidative) and phase II (conjugation) metabolites. Include controls for enzyme inhibition (e.g., CYP3A4 inhibitors) .
  • Data Analysis : Use software like Skyline or XCMS for metabolite identification and kinetic modeling .

Q. How can discrepancies in pharmacokinetic (PK) parameters between preclinical and clinical studies be resolved?

Methodological Answer:

  • Source Analysis : Compare bioavailability differences due to species-specific cytochrome P450 metabolism (e.g., rat vs. human CYP3A4 activity) .
  • Model-Informed Drug Development (MIDD) : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate preclinical data to human outcomes .
  • Regulatory Consultation : Engage early with agencies (e.g., PMDA, FDA) to align on PK dataset requirements, as highlighted in pharmacopeial guidelines .

Q. What strategies address contradictions in efficacy data from in vitro vs. in vivo studies of this compound?

Methodological Answer:

  • Mechanistic Bridging : Use ex vivo vascular tension assays to correlate in vitro calcium channel blockade with in vivo blood pressure effects .
  • Dose-Response Modeling : Apply Emax models to reconcile potency differences across experimental systems .
  • Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines, assessing heterogeneity via I² statistics .

Data Management & Regulatory Compliance

Q. What are the challenges in submitting pharmacokinetic analysis datasets for regulatory review?

Methodological Answer:

  • Standardization : ADaM (Analysis Data Model) formats are often required but may not accommodate non-linear PK parameters. Pre-submission consultations with agencies (e.g., PMDA) are critical .
  • Documentation : Include raw chromatograms, calibration curves, and audit trails for bioanalytical data .

Q. How should researchers validate computational models predicting this compound’s physicochemical properties?

Methodological Answer:

  • Experimental Cross-Validation : Compare predicted logP and solubility values with shake-flask or HPLC-derived measurements .
  • Q2(R1) Compliance : Follow ICH guidelines for model validation, including robustness testing (e.g., varying mobile phase pH in silico) .

Methodological Pitfalls & Solutions

Q. What are common errors in chiral separation of this compound enantiomers?

Methodological Answer:

  • Pitfall : Co-elution due to insufficient chiral stationary phase selectivity.
  • Solution : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane-ethanol-isopropylamine mobile phases. Validate enantiomeric purity via circular dichroism .

Q. How can batch-to-batch variability in synthetic this compound be minimized?

Methodological Answer:

  • Process Controls : Monitor reaction temperature (20–25°C) and moisture levels (<0.1% via Karl Fischer titration) during esterification .
  • Quality Metrics : Enforce specifications for residual solvents (e.g., methanol < 3000 ppm) and polymorphic purity (via XRPD) .

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Reactant of Route 1
Amlodipine Dimethyl Ester
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.